Pharmaceutical Reference Standard: Tavaborole-Related Impurity Characterization
Bis(4-fluoro-2-methylphenyl)borinic acid is a documented impurity in the synthesis of Tavaborole (AN2690), a topical antifungal agent for onychomycosis treatment [1]. In the context of Tavaborole production, Tavaborole itself is 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (a cyclic boronic ester), while Bis(4-fluoro-2-methylphenyl)borinic acid represents a diarylborinic acid side-product arising from incomplete cyclization or competing coupling pathways. For analytical quality control, this compound serves as a required reference impurity standard. Substitution with a different arylborinic acid impurity marker would fail to meet regulatory identity and purity verification requirements for Tavaborole active pharmaceutical ingredient (API) release testing.
| Evidence Dimension | Pharmaceutical impurity reference utility |
|---|---|
| Target Compound Data | Identified as impurity in Tavaborole synthesis |
| Comparator Or Baseline | Alternative diarylborinic acids not relevant to Tavaborole impurity profile |
| Quantified Difference | Binary: Compound is structurally matched to Tavaborole synthetic pathway; other diarylborinic acids are not |
| Conditions | Pharmaceutical impurity reference standard procurement context |
Why This Matters
For laboratories conducting Tavaborole API impurity profiling, procurement of the structurally correct diarylborinic acid impurity standard is a regulatory and analytical necessity, not a discretionary choice.
- [1] Toledo-Bahena ME, et al. Tavaborole: A Novel Topical Antifungal for the Treatment of Onychomycosis. J. Drugs Dermatol., 2014, 13(9), 1124–1128. View Source
